molecular formula C18H26O B12787824 Hexamethylindanopyran, (4S,7S)- CAS No. 172339-62-7

Hexamethylindanopyran, (4S,7S)-

Cat. No.: B12787824
CAS No.: 172339-62-7
M. Wt: 258.4 g/mol
InChI Key: ONKNPOPIGWHAQC-VXGBXAGGSA-N
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Description

Hexamethylindanopyran, (4S,7S)-, also known as 4,6,6,7,8,8-Hexamethyl-1,3,4,6,7,8-hexahydrocyclopenta[g]isochromene, is a synthetic fragrance ingredient. It is widely used in the perfume industry due to its clean, sweet, floral, and woody musk scent. This compound is known for its stability and hydrophobic properties, making it a popular choice in various consumer products .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexamethylindanopyran, (4S,7S)-, is synthesized through a multi-step process involving the cyclization of specific precursorsThe reaction conditions typically involve the use of strong acids or bases as catalysts, and the reactions are carried out under controlled temperatures to ensure the desired stereochemistry is achieved .

Industrial Production Methods

In industrial settings, the production of Hexamethylindanopyran, (4S,7S)-, involves large-scale chemical reactors where the reaction conditions are meticulously controlled. The process includes the purification of the final product through distillation or crystallization to ensure high purity and consistency. The industrial production methods are designed to be cost-effective while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Hexamethylindanopyran, (4S,7S)-, undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications in different fields.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of Hexamethylindanopyran, (4S,7S)-, with modified functional groups that enhance its fragrance properties or introduce new functionalities for different applications .

Scientific Research Applications

Hexamethylindanopyran, (4S,7S)-, has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Hexamethylindanopyran, (4S,7S)-, involves its interaction with olfactory receptors in the human nose. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic scent. The molecular targets include various olfactory receptor proteins, and the pathways involved are part of the broader olfactory signaling system .

Comparison with Similar Compounds

Hexamethylindanopyran, (4S,7S)-, can be compared with other similar compounds such as:

The uniqueness of Hexamethylindanopyran, (4S,7S)-, lies in its specific stereochemistry, which contributes to its distinct scent and stability, making it a valuable ingredient in the fragrance industry .

Properties

CAS No.

172339-62-7

Molecular Formula

C18H26O

Molecular Weight

258.4 g/mol

IUPAC Name

(4S,7S)-4,6,6,7,8,8-hexamethyl-1,3,4,7-tetrahydrocyclopenta[g]isochromene

InChI

InChI=1S/C18H26O/c1-11-9-19-10-13-7-15-16(8-14(11)13)18(5,6)12(2)17(15,3)4/h7-8,11-12H,9-10H2,1-6H3/t11-,12-/m1/s1

InChI Key

ONKNPOPIGWHAQC-VXGBXAGGSA-N

Isomeric SMILES

C[C@@H]1COCC2=CC3=C(C=C12)C([C@@H](C3(C)C)C)(C)C

Canonical SMILES

CC1COCC2=CC3=C(C=C12)C(C(C3(C)C)C)(C)C

Origin of Product

United States

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